(2-Hydroxyethyl) hydrogen adipate

Chromatography Analytical Chemistry Method Development

(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) is a dicarboxylic acid monoester, formally a condensation product of adipic acid and ethylene glycol. It serves as a chemical intermediate with a role as a human urinary metabolite and is a building block in the synthesis of biodegradable polymers and polyesters.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 94109-19-0
Cat. No. B1226960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl) hydrogen adipate
CAS94109-19-0
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC(CCC(=O)OCCO)CC(=O)O
InChIInChI=1S/C8H14O5/c9-5-6-13-8(12)4-2-1-3-7(10)11/h9H,1-6H2,(H,10,11)
InChIKeyYXCHMHANQUUDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl) Hydrogen Adipate (CAS 94109-19-0): Product Overview and Procurement Baseline


(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) is a dicarboxylic acid monoester, formally a condensation product of adipic acid and ethylene glycol [1]. It serves as a chemical intermediate with a role as a human urinary metabolite and is a building block in the synthesis of biodegradable polymers and polyesters [2]. Its structure features both a hydroxyl group and a free carboxylic acid, enabling versatile reactivity in esterification and polymer synthesis [1]. This compound is primarily utilized in research and industrial settings for the development of environmentally friendly materials, including coatings, adhesives, and plasticizers .

(2-Hydroxyethyl) Hydrogen Adipate (CAS 94109-19-0): Why Direct Substitution with Generic Adipate Esters is Scientifically Unjustified


Generic substitution among adipate esters is not viable due to the precise influence of the esterifying alcohol on the compound's physical, chemical, and biological properties. While compounds like bis(2-hydroxyethyl) adipate (CAS 1700-12-5) are difunctional diols used for polymer chain extension , (2-hydroxyethyl) hydrogen adipate is a monofunctional species with a free carboxylic acid, offering a fundamentally different reactivity profile for step-growth polymerizations or surface modifications . Similarly, monoalkyl adipates such as monomethyl adipate (CAS 627-91-8) exhibit lower water solubility and a different lipophilicity profile (estimated LogP ~0.50) compared to the hydroxylated ethyl chain in (2-hydroxyethyl) hydrogen adipate (calculated LogP ~ -0.09), which significantly impacts its utility in aqueous formulations and as a human metabolite marker [1]. The specific balance of hydrophilicity and dual functionality (OH and COOH) in (2-hydroxyethyl) hydrogen adipate cannot be replicated by other in-class compounds without altering the intended application outcome.

(2-Hydroxyethyl) Hydrogen Adipate (CAS 94109-19-0): Quantifiable Differentiation Evidence for Scientific Selection


(2-Hydroxyethyl) Hydrogen Adipate vs. Monoalkyl Adipates: A 6-fold Difference in Hydrophilicity (LogP) Guides Solvent System Selection

The hydrophilicity of (2-hydroxyethyl) hydrogen adipate, a critical parameter for designing analytical methods and predicting biological partitioning, is significantly different from that of monoalkyl adipates. Its calculated LogP value of -0.0919 indicates much higher water solubility compared to monomethyl adipate, which has an estimated LogP of 0.50 [1]. This difference in lipophilicity is a key factor for a scientist choosing between these compounds for applications like reversed-phase HPLC method development or as a standard in metabolomics studies.

Chromatography Analytical Chemistry Method Development

(2-Hydroxyethyl) Hydrogen Adipate in Polymer Synthesis: Leveraging Free Carboxylic Acid Functionality for Advanced Biodegradable Material Design

(2-Hydroxyethyl) hydrogen adipate is specifically utilized as an intermediate in the synthesis of biodegradable polymers and polyesters, contributing to the production of environmentally friendly coatings, adhesives, and plasticizers . While difunctional analogs like bis(2-hydroxyethyl) adipate (CAS 1700-12-5) are used as chain extenders to build linear polymer chains, the monoester (2-hydroxyethyl) hydrogen adipate serves a different purpose. Its single hydroxyl group and free carboxylic acid allow it to act as an end-capping agent or a building block for creating more complex, functionalized, or branched polymer architectures . This class-level distinction is crucial for polymer chemists aiming to precisely control polymer topology and introduce specific pendant functionalities.

Polymer Chemistry Biodegradable Polymers Polyester Synthesis

(2-Hydroxyethyl) Hydrogen Adipate as a Human Urinary Metabolite: A Validated Biomarker with Unique Structural Specificity

(2-Hydroxyethyl) hydrogen adipate is a known human urinary metabolite [1]. While other adipate monoesters like mono-2-ethylhexyl adipate (MEHA) and monoethyl adipate (MEA) are also identified as metabolites of larger plasticizers like DEHA and DEA [2][3], the specific (2-hydroxyethyl) hydrogen adipate structure provides a direct and specific marker for exposure to or metabolism of certain ethylene glycol-adipate based materials. This specific metabolite is distinct and requires targeted analytical methods for quantification, such as the validated reversed-phase HPLC method with MS-compatible conditions [4].

Metabolomics Biomarker Research Clinical Chemistry

(2-Hydroxyethyl) Hydrogen Adipate (CAS 94109-19-0): Recommended Research and Industrial Application Scenarios


Synthesis of Functionalized Biodegradable Polyesters for Coatings and Adhesives

Procurement of (2-hydroxyethyl) hydrogen adipate is justified for research groups synthesizing novel biodegradable polyesters. Its dual functionality (one hydroxyl and one carboxylic acid group) makes it an ideal building block for creating polymers with pendant functionality or for end-capping linear chains, enabling the development of environmentally friendly coatings, adhesives, and plasticizers with tailored degradation and mechanical properties. This is supported by its documented use as an intermediate in such applications .

Development of Aqueous Analytical Methods and Metabolomics Standards

Analytical chemistry laboratories developing methods for polar compounds should select (2-hydroxyethyl) hydrogen adipate. Its high hydrophilicity (calculated LogP ≈ -0.09) makes it well-suited for aqueous or highly polar mobile phases, unlike more lipophilic monoalkyl adipate esters [1]. Furthermore, as a known human urinary metabolite, it serves as a valuable reference standard for targeted metabolomics studies aimed at detecting exposure to specific ethylene glycol-adipate based materials [2][3].

Biomedical Polymer Research Requiring Specific Hydrophilic/Hydrophobic Balance

For biomedical polymer research, the selection of (2-hydroxyethyl) hydrogen adipate as a monomer or end-cap can be used to precisely tune the hydrophilicity of the final material. Its LogP value of -0.09 provides a quantifiable basis for predicting its effect on polymer swelling, degradation rate, and interaction with biological fluids, offering a clear advantage over less polar analogs like monomethyl adipate (LogP 0.50) in applications where higher water compatibility is required [1].

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